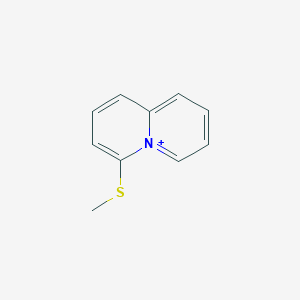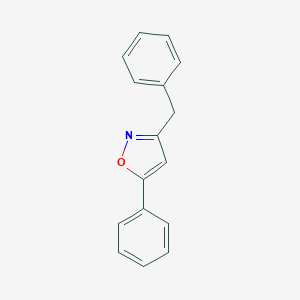
7-Methoxy-1-(phenylsulfonyl)-4-vinyl-1,2,3,4-tetrahydro-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1-(phenylsulfonyl)-4-vinyl-1,2,3,4-tetrahydro-4-quinolinol, commonly known as PFT-μ, is a synthetic compound that has been extensively studied for its various biological and pharmacological properties. The compound belongs to the class of quinolines and has a unique chemical structure that makes it an attractive candidate for drug development.
Wirkmechanismus
The mechanism of action of PFT-μ involves the inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and the inhibition of this enzyme leads to the accumulation of DNA damage and cell death. PFT-μ has been shown to selectively inhibit PARP-1, which is involved in the repair of single-strand DNA breaks.
Biochemical and Physiological Effects
PFT-μ has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. PFT-μ has also been shown to induce cell death in cancer cells and protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PFT-μ in lab experiments is its high selectivity for PARP-1. The compound has been shown to have minimal effects on other enzymes and proteins, making it an ideal tool for investigating the role of PARP-1 in various diseases. However, one of the limitations of using PFT-μ is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of PFT-μ in scientific research. One area of interest is the use of PFT-μ in combination with other drugs to enhance their therapeutic effects. Another potential direction is the development of more potent and selective PARP-1 inhibitors based on the structure of PFT-μ. Finally, PFT-μ could be used to investigate the role of PARP-1 in other diseases, such as cardiovascular disease and diabetes.
Conclusion
In conclusion, PFT-μ is a synthetic compound that has shown great potential for use in scientific research. The compound has been extensively studied for its various biological and pharmacological properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. PFT-μ has a unique chemical structure that makes it an attractive candidate for drug development, and its high selectivity for PARP-1 makes it an ideal tool for investigating the role of this enzyme in various diseases.
Synthesemethoden
The synthesis of PFT-μ involves several steps, including the condensation of 2-methoxyphenylamine with ethyl acetoacetate, followed by the reaction with phenylsulfonyl chloride and vinyl magnesium bromide. The final product is obtained after purification by column chromatography. The synthesis of PFT-μ has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
PFT-μ has been extensively studied for its potential use in various scientific research applications. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. PFT-μ has been used in several studies to investigate the molecular mechanisms involved in various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
Molekularformel |
C18H19NO4S |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-4-ethenyl-7-methoxy-2,3-dihydroquinolin-4-ol |
InChI |
InChI=1S/C18H19NO4S/c1-3-18(20)11-12-19(17-13-14(23-2)9-10-16(17)18)24(21,22)15-7-5-4-6-8-15/h3-10,13,20H,1,11-12H2,2H3 |
InChI-Schlüssel |
HRDURTWVXBTWLH-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(CCN2S(=O)(=O)C3=CC=CC=C3)(C=C)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(CCN2S(=O)(=O)C3=CC=CC=C3)(C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)

![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)


![7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)

![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)

![Dimethyl 1,3-dimethylazepino[2,1,7-cd]indolizine-6,7-dicarboxylate](/img/structure/B289783.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)

![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)